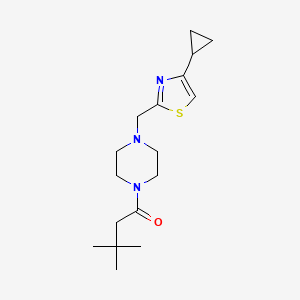
N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide, also known as MNMB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MNMB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 332.36 g/mol.
Mechanism of Action
The exact mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide is not fully understood. However, it is believed that N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has also been shown to induce apoptosis, which is a process of programmed cell death that is important in the treatment of cancer.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has been shown to have various biochemical and physiological effects. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has also been shown to induce apoptosis, which is a process of programmed cell death that is important in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide is its potential use in cancer research. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide can also be easily synthesized in the laboratory, which makes it a cost-effective compound for research purposes. However, one of the limitations of N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide is its potential toxicity. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has been shown to be toxic to certain cell lines, which can limit its use in some research applications.
Future Directions
There are several future directions for the research on N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide. One of the most promising directions is the development of new drugs for the treatment of cancer. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has shown potential as a cancer-fighting compound, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments. Another future direction is the study of the mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide. Further research could help to uncover the exact mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide, which could lead to the development of more targeted and effective treatments for cancer.
Synthesis Methods
N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide can be synthesized through a multistep reaction process. The first step involves the nitration of 4-methoxyaniline to form 4-methoxy-2-nitroaniline. The second step involves the reaction of 4-methoxy-2-nitroaniline with thionyl chloride to form 4-methoxy-2-nitrophenyl chloride. The third step involves the reaction of 4-methoxy-2-nitrophenyl chloride with 2-methylthiophenol to form N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has shown potential use in various scientific research applications. One of the most promising applications of N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide is in the field of cancer research. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has also been used in the development of new drugs for the treatment of cancer.
properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-10-7-8-12(13(9-10)17(19)20)16-15(18)11-5-3-4-6-14(11)22-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFAYMDBEWYGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2SC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2793060.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2793061.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2793062.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2793063.png)
![5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)


![3-(4-Propoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2793073.png)



![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2793080.png)